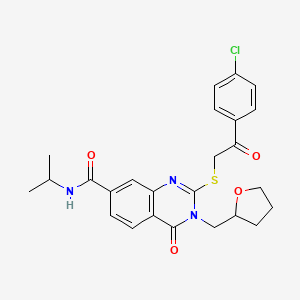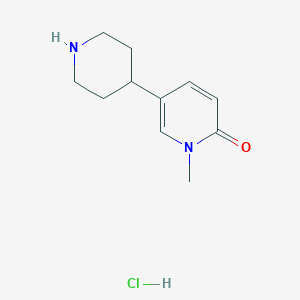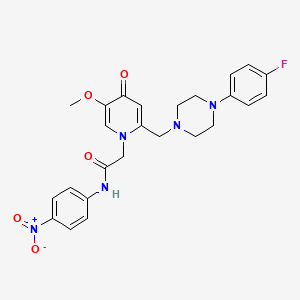![molecular formula C22H29N5O3S B2584914 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040664-93-4](/img/structure/B2584914.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H29N5O3S and its molecular weight is 443.57. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of compounds with a similar structural motif have been synthesized for their potential anticancer and anti-5-lipoxygenase activities. These compounds, including various pyrazole and pyrimidine derivatives, have been evaluated for their biological activities, showing promising results against certain cancer cell lines and in inhibiting 5-lipoxygenase, an enzyme involved in inflammatory processes. The specific synthesis methods and structure-activity relationships explored in these studies highlight the compound's utility in developing new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Antifungal Applications
Research into pyrazole, pyrimidine, and similar heterocyclic compounds has demonstrated their potential in antimicrobial and antifungal applications. Synthesizing new derivatives and testing them against various bacterial and fungal strains can lead to the discovery of new drugs with enhanced efficacy and specificity for treating infections. The exploration of different substituents and structural modifications can significantly affect the compounds' biological activities, offering insights into their mechanism of action and potential therapeutic applications (Abunada et al., 2008).
Neuroinflammation Imaging
One of the synthesized derivatives has been evaluated as a potential PET (Positron Emission Tomography) agent for imaging the IRAK4 enzyme in neuroinflammation. This application is particularly relevant for neurological diseases, where understanding inflammation's role can lead to better diagnostic and therapeutic strategies. The synthesis of this compound, its radiolabeling efficiency, and specific activity suggest its usefulness in non-invasively studying neuroinflammatory processes in vivo (Wang et al., 2018).
Analgesic and Anti-inflammatory Activities
The investigation into pyrazole derivatives also extends to their analgesic and anti-inflammatory properties. By synthesizing and testing various derivatives, researchers have identified compounds with significant potential to relieve pain and reduce inflammation, highlighting their potential as new pain management therapies. These findings support the continued exploration of such compounds for pharmaceutical applications, especially in conditions where current treatments are inadequate or have undesirable side effects (More et al., 2022).
properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-25-10-12-26(13-11-25)17-7-5-16(6-8-17)23-22(28)21-19-3-2-4-20(19)24-27(21)18-9-14-31(29,30)15-18/h5-8,18H,2-4,9-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWXGAKBGHKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C4CCCC4=NN3C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584832.png)
![3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide](/img/structure/B2584834.png)
![2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2584837.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)

![Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2584841.png)
![1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2584842.png)
![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)
![N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide](/img/structure/B2584845.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2584850.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2584852.png)

